molecular formula C36H28O6 B8099227 CID 124222343

CID 124222343

Numéro de catalogue B8099227
Poids moléculaire: 556.6 g/mol
Clé InChI: SXQCYGZVSVUMEL-LSCVHKIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neoprzewaquinone A can be synthesized through a series of chemical reactions involving the isolation of its precursor compounds from Salvia miltiorrhiza Bunge. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and various chromatographic techniques to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of Neoprzewaquinone A involves large-scale extraction and purification processes. The roots of Salvia miltiorrhiza Bunge are harvested and subjected to extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography and HPLC to isolate Neoprzewaquinone A in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Neoprzewaquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Neoprzewaquinone A.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions include various derivatives of Neoprzewaquinone A, which may exhibit enhanced or altered biological activities .

Applications De Recherche Scientifique

Neoprzewaquinone A has a wide range of scientific research applications:

    Chemistry: It serves as a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Neoprzewaquinone A is used to investigate cellular processes such as migration, proliferation, and apoptosis in cancer cells.

    Medicine: The compound has shown promise in the treatment of breast cancer and other diseases by targeting specific molecular pathways.

    Industry: Neoprzewaquinone A is utilized in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Neoprzewaquinone A exerts its effects primarily by inhibiting the PIM1 kinase, a protein that plays a crucial role in cell migration and proliferation. By binding to the PIM1 pocket, Neoprzewaquinone A triggers multiple interaction effects that lead to the inhibition of the ROCK2/STAT3 signaling pathway. This inhibition results in the suppression of breast cancer cell migration and the relaxation of smooth muscles .

Similar Compounds:

    Tanshinone I: Another compound isolated from Salvia miltiorrhiza Bunge, known for its anti-inflammatory and anti-tumor properties.

    Tanshinone IIA: Exhibits anti-atherosclerotic and anti-tumor activities.

    Salvianolic Acid: Known for its antioxidant and cardioprotective effects.

Uniqueness of Neoprzewaquinone A: Neoprzewaquinone A is unique due to its specific inhibition of the PIM1 kinase and its ability to target the ROCK2/STAT3 signaling pathway. This specificity makes it a promising candidate for the development of targeted therapies for breast cancer and other diseases .

Propriétés

IUPAC Name

(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCYGZVSVUMEL-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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